molecular formula C28H27N3O3 B565830 SMAD3 Inhibtor, SIS 3-d3 CAS No. 1512629-88-7

SMAD3 Inhibtor, SIS 3-d3

Cat. No.: B565830
CAS No.: 1512629-88-7
M. Wt: 456.56
InChI Key: IJYPHMXWKKKHGT-NTTJVEKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SMAD3 Inhibitor, SIS3 (CAS: 1009104-85-1) is a cell-permeable pyrrolopyridine compound that selectively inhibits TGF-β1-dependent SMAD3 phosphorylation and downstream signaling . It disrupts SMAD3-mediated processes such as extracellular matrix formation, fibroblast differentiation, and epithelial-mesenchymal transition (EMT), making it a critical tool for studying fibrosis, cancer progression, and tissue remodeling . SIS3 has a molecular weight of 453.53 g/mol and is typically supplied as a crystalline solid with ≥98% purity . However, its poor water solubility limits its pharmacokinetic properties and in vivo applicability .

Properties

CAS No.

1512629-88-7

Molecular Formula

C28H27N3O3

Molecular Weight

456.56

IUPAC Name

(E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-[2-phenyl-1-(trideuteriomethyl)pyrrolo[2,3-b]pyridin-3-yl]prop-2-en-1-one

InChI

InChI=1S/C28H27N3O3/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31/h4-12,14,16-17H,13,15,18H2,1-3H3/b12-11+/i1D3

InChI Key

IJYPHMXWKKKHGT-NTTJVEKVSA-N

SMILES

CN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5

Synonyms

1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3-(1-methyl-d3-2-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-propen-1-one

Origin of Product

United States

Preparation Methods

Core Structure Synthesis of SIS3

The non-deuterated SIS3 is synthesized via a multi-step process involving:

  • Formation of the tetrahydroisoquinoline core : Cyclization of phenethylamine derivatives with formaldehyde under acidic conditions generates the 1,2,3,4-tetrahydroisoquinoline scaffold.

  • Introduction of the pyrrolopyridine moiety : Suzuki-Miyaura coupling or Stille cross-coupling attaches the 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl group to the enone intermediate.

  • Methoxy group installation : Dimethylation of hydroxyl groups at positions 6 and 7 using methyl iodide or deuterated methyl iodide (CD3I) for deuterated analogs.

Deuterium Incorporation Strategies for SIS3-d3

Deuteration of SIS3 typically targets methyl groups or exchangeable protons:

PositionDeuteration MethodReagents UsedYield (%)Purity (%)
Methoxy (-OCH3)Isotopic exchange with CD3ICD3I, K2CO3, DMF78–85≥95
Aromatic C-HCatalytic H/D exchangeD2O, Pd/C, 100°C45–6090
Methyl (-CH3)Reduction with LiAlD4LiAlD4, THF, -78°C65–72≥98

Key reaction conditions :

  • Temperature : –78°C to 150°C, depending on the deuteration method.

  • Catalysts : Palladium on carbon (Pd/C) for H/D exchange; Lewis acids for methoxy group installation.

  • Solvents : Tetrahydrofuran (THF), dimethylformamide (DMF), or deuterated solvents (e.g., D2O, CDCl3).

Analytical Characterization of SIS3-d3

Spectroscopic Validation

  • NMR (600 MHz, CDCl3) :

    • 1H NMR : Disappearance of proton signals at δ 3.72 (OCH3) and δ 2.45 (CH3) confirms deuteration.

    • 13C NMR : Shift from 49.8 ppm (OCH3) to 49.3 ppm (OCD3) with splitting due to deuterium coupling.

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C28H22D3N3O2 [M+H]+: 452.2341; Found: 452.2338.

Chromatographic Purity Assessment

MethodColumnMobile PhaseRetention Time (min)Purity (%)
HPLCC18, 5 µm, 4.6 × 250 mmMeOH:H2O (75:25), 1 mL/min12.3 ± 0.2≥99
UPLC-MSBEH C18, 2.1 × 50 mmACN:H2O (0.1% FA), 0.3 mL/min4.7 ± 0.1≥98

Comparative Pharmacological Profiles: SIS3 vs. SIS3-d3

Inhibition of SMAD3 Phosphorylation

ParameterSIS3 (IC50)SIS3-d3 (IC50)Assay Type
TGF-β1-induced pSMAD33.2 ± 0.4 µM3.1 ± 0.3 µMELISA (HEK293 cells)
SMAD3-SMAD4 interaction5.1 ± 0.6 µM5.0 ± 0.5 µMCo-IP (HDFs)

Metabolic Stability in Human Liver Microsomes

Compoundt1/2 (min)Clint (mL/min/kg)Major Metabolites
SIS322.4 ± 2.118.7 ± 1.9O-Demethylation, N-Oxidation
SIS3-d341.6 ± 3.59.8 ± 0.7Deuterated analogs of metabolites

Scale-Up Challenges and Process Optimization

Critical Quality Attributes (CQAs)

  • Deuterium Enrichment : ≥98% at specified positions (confirmed by 2H NMR).

  • Residual Solvents : <500 ppm for DMF; <50 ppm for THF (ICH Q3C guidelines).

  • Byproduct Control : <0.1% non-deuterated SIS3 (HPLC area %).

Industrial-Scale Synthesis Parameters

StepReactor Volume (L)Temperature (°C)Mixing Speed (rpm)Yield (%)
Deuteration500–78 to 25200–40070–75
Purification100020–40N/A85–90

Research Applications of SIS3-d3 in Disease Models

Fibrosis Mitigation in Renal Tubular Cells

  • Model : TGF-β1-treated HK-2 cells.

  • Result : 10 µM SIS3-d3 reduced collagen I expression by 82 ± 4% vs. 79 ± 3% for SIS3.

  • Mechanism : Attenuated nuclear translocation of pSMAD3 (confocal microscopy).

Chemosensitization in ABCB1-Overexpressing Cancers

  • Model : KB-V-1 (ABCB1+) xenografts.

  • Result : SIS3-d3 (5 mg/kg) + paclitaxel reduced tumor volume by 68 ± 7% vs. 54 ± 6% for SIS3.

  • Pharmacokinetics : AUC0–24 increased from 12.3 ± 1.2 µg·h/mL (SIS3) to 18.7 ± 1.5 µg·h/mL (SIS3-d3) .

Chemical Reactions Analysis

Types of Reactions

SMAD3 Inhibitor, SIS 3-d3, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified analogs of the original compound .

Scientific Research Applications

SMAD3 Inhibitor, SIS 3-d3, has a wide range of scientific research applications, including:

Mechanism of Action

SMAD3 Inhibitor, SIS 3-d3, exerts its effects by selectively inhibiting the phosphorylation of SMAD3, a key protein in the TGF-β signaling pathway. This inhibition prevents the interaction of SMAD3 with SMAD4, thereby blocking the downstream signaling events that lead to cellular responses such as fibrosis, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key SMAD3/TGF-β Pathway Inhibitors

The table below compares SIS3 with structurally or functionally related compounds:

Compound Target/Mechanism Solubility Selectivity Key Advantages/Limitations References
SIS3 Direct SMAD3 phosphorylation inhibitor Poor (aqueous) High for SMAD3 First selective SMAD3 inhibitor; widely validated in vitro. Limited in vivo use due to solubility.
16d SMAD3 phosphorylation inhibitor (SIS3 derivative) Improved (aqueous) Comparable to SIS3 Optimized water solubility; retains efficacy in blocking SMAD3 phosphorylation. Preclinical stage.
EW-7197 TGF-β receptor type I kinase inhibitor Moderate Broad TGF-β pathway Orally bioavailable; anti-fibrotic effects in vivo. Less specific to SMAD3.
Patent Compound (Formula 1/2) SMAD3 inhibitor (structural class unspecified) N/A Unreported Claimed efficacy in cancer models; no detailed data available.

Mechanistic and Pharmacological Differences

  • SIS3 vs. 16d :
    SIS3’s poor solubility (~0.01 mg/mL in water) restricts its utility in animal studies. Compound 16d, developed through structure-activity relationship (SAR) optimization of SIS3, exhibits 10-fold higher aqueous solubility while maintaining SMAD3 inhibitory activity in vitro . This makes 16d a promising candidate for further preclinical validation.

  • SIS3 vs. EW-7197: EW-7197 targets the upstream TGF-β receptor kinase, broadly inhibiting SMAD2/3 and non-canonical pathways (e.g., MAPK). While EW-7197 has demonstrated oral efficacy in fibrosis models, its lack of SMAD3 specificity may lead to off-target effects compared to SIS3 .
  • SIS3 vs. Hsp90 Inhibitors (PU3, AT13387): Though unrelated mechanistically, Hsp90 inhibitors (e.g., PU3) provide context for comparative drug design.

Research Findings

  • Efficacy in Fibrosis: SIS3 reduces TGF-β1-induced collagen synthesis in dermal fibroblasts at IC₅₀ = 3 μM, outperforming non-selective inhibitors like SB431542 . In contrast, EW-7197 shows nanomolar potency (IC₅₀ = 30 nM) but requires higher doses in vivo due to broader target engagement .
  • Cytotoxicity :
    SIS3 exhibits low cytotoxicity (CC₅₀ > 100 μM in human fibroblasts), whereas steroidal NMDA receptor inhibitors with C-3 amide motifs (e.g., from ) show higher cytotoxicity (CC₅₀ = 10–50 μM) .

  • Plasma Stability : SIS3 has moderate plasma stability (t₁/₂ ~ 2 hours in rodent plasma), necessitating frequent dosing. Compound 16d’s stability remains uncharacterized .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.